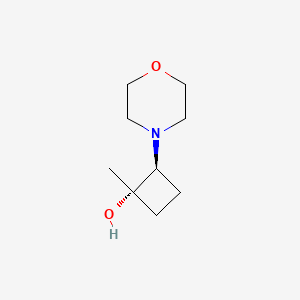

(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

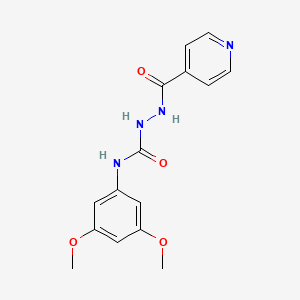

“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is a chemical compound with the CAS Number: 2303549-25-7 . It has a molecular weight of 171.24 and its IUPAC name is (1S,2S)-1-methyl-2-morpholinocyclobutan-1-ol . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is 1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is an oil . It has a molecular weight of 171.24 .Applications De Recherche Scientifique

Synthetic Chemistry and Molecular Structure

One study focuses on the synthesis and crystalline structure of oxime derivatives, including morpholin groups, which are relevant to the compound . The research highlights the crystallography of compounds containing cyclobutane rings and morpholin groups, providing insights into their structural characteristics and potential applications in synthetic chemistry (Dinçer et al., 2005).

Antisense Oligonucleotides and Gene Function

A comprehensive review on the state of the art in therapeutic oligonucleotides elucidates the role of various modifications, including morpholino oligomers, in enhancing the biological activity of antisense oligonucleotides. These modifications are crucial for achieving effective gene silencing in therapeutic applications, showcasing the relevance of morpholino compounds in genetic research and drug development (Smith & Zain, 2019).

Drug Development and Molecular Interactions

Another study details the synthesis of a morpholine derivative aimed at producing potent antimicrobials, indicating the utility of such compounds in developing new therapeutic agents (Kumar et al., 2007). This highlights the potential of (1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol derivatives in contributing to the synthesis of novel drugs.

Biological Studies and Mechanisms

Research on morpholino oligonucleotides, which share a functional group with the compound , discusses their application in inhibiting gene function. Morpholinos are particularly noted for their specificity and efficacy in gene knockdown experiments across various model organisms, underscoring their importance in developmental biology and genetic studies (Heasman, 2002).

Photomodulation of Gene Expression

A novel approach to regulating gene expression using caged circular morpholino oligomers is documented, demonstrating the versatility of morpholino derivatives in precise genetic manipulations. This technique allows for spatiotemporal control over gene knockdown, providing a powerful tool for studying gene function in developmental processes (Wang et al., 2012).

Propriétés

IUPAC Name |

(1S,2S)-1-methyl-2-morpholin-4-ylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYTWGJVKJFERP-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1N2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]1N2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)

![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820029.png)